
2-(3-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a bromine atom attached to the thiophene ring and a dioxolane ring fused to the thiophene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane typically involves the bromination of thiophene derivatives followed by the formation of the dioxolane ring. One common method involves the reaction of 3-bromothiophene with a suitable dioxolane precursor under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted thiophene derivatives, sulfoxides, sulfones, and various coupled aromatic compounds .
Aplicaciones Científicas De Investigación
2-(3-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Pharmaceutical Research: It is explored for its potential biological activities and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane involves its interaction with various molecular targets and pathways. In catalytic reactions, the compound acts as a ligand or substrate, facilitating the formation of reactive intermediates that drive the reaction forward. The presence of the bromine atom and the dioxolane ring enhances its reactivity and selectivity in these processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromothiophene: Lacks the dioxolane ring, making it less versatile in certain reactions.
2-Methylthiophene: Does not contain the bromine atom, resulting in different reactivity patterns.
Thiophene-2-carbaldehyde: Contains an aldehyde group instead of the dioxolane ring, leading to different applications in organic synthesis.
Uniqueness
2-(3-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane is unique due to the combination of the bromine atom and the dioxolane ring, which imparts distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both academic research and industrial applications .
Propiedades
Fórmula molecular |
C8H9BrO2S |
|---|---|
Peso molecular |
249.13 g/mol |
Nombre IUPAC |
2-(3-bromothiophen-2-yl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C8H9BrO2S/c1-8(10-3-4-11-8)7-6(9)2-5-12-7/h2,5H,3-4H2,1H3 |
Clave InChI |
SIPXTEHHKVQDRE-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)C2=C(C=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


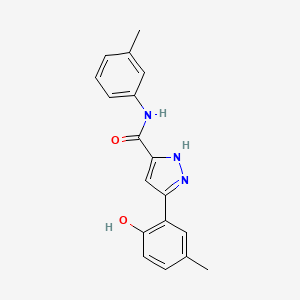
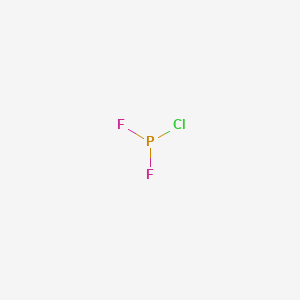
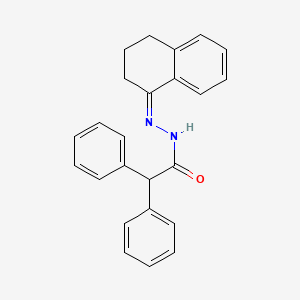
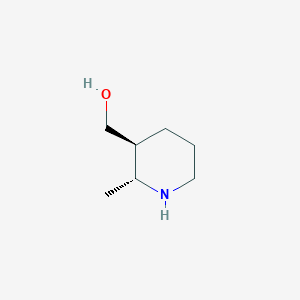
![5-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14087494.png)
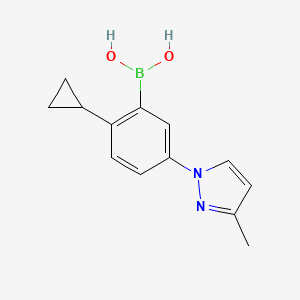
![11-Methyl-11H-benzo[a]carbazole-3,9-diol](/img/structure/B14087505.png)
![Benzo[b]thiophene, 6-bromo-4-methyl-](/img/structure/B14087517.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14087527.png)
![9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-2-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14087528.png)
![tert-butylN-[(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate](/img/structure/B14087530.png)
![8-(2-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14087532.png)
![benzyl N-[(2S,3R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[6'-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S,3R)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B14087539.png)
